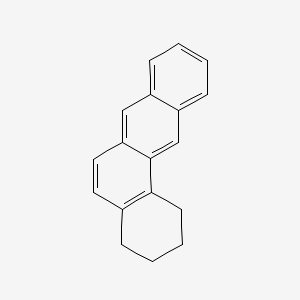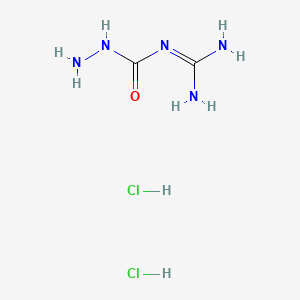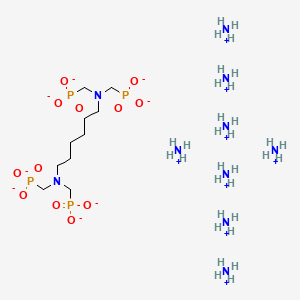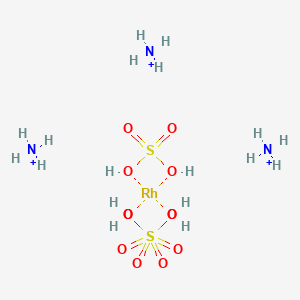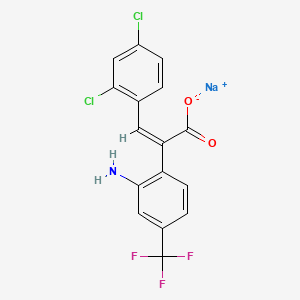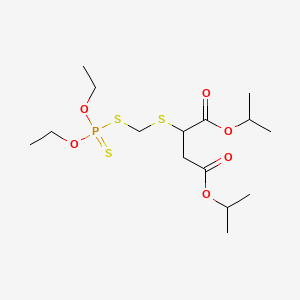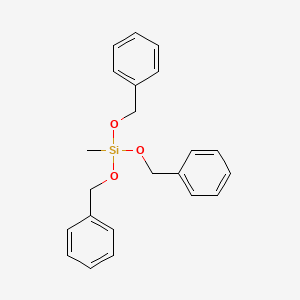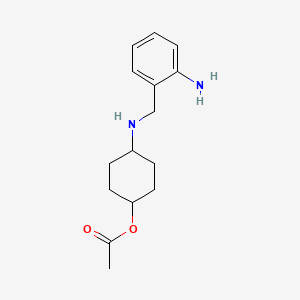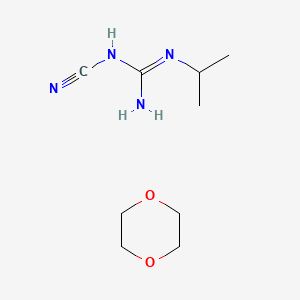
1-Cyano-3-isopropyl-guanidine; 1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 54843 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a valuable tool in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 54843 typically involves a multi-step process that includes the use of various reagents and catalysts. The specific synthetic route can vary depending on the desired purity and yield of the compound. Commonly, the synthesis begins with the preparation of an intermediate compound, which is then subjected to further chemical reactions to produce NSC 54843. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Industrial Production Methods
In an industrial setting, the production of NSC 54843 is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
NSC 54843 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions involving NSC 54843 typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: This reaction may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may produce various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Aplicaciones Científicas De Investigación
NSC 54843 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is employed in studies involving cellular processes and molecular interactions.
Medicine: NSC 54843 is investigated for its potential therapeutic effects and as a tool for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of NSC 54843 involves its interaction with specific molecular targets within biological systems. These interactions can affect various cellular pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
NSC 54843 can be compared with other similar compounds, such as:
NSC 125973: Another compound with similar properties and applications.
NSC 123456: Known for its use in similar research and industrial contexts.
Uniqueness
What sets NSC 54843 apart from these similar compounds is its unique chemical structure and specific interactions with biological systems. This uniqueness makes it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
7402-63-3 |
|---|---|
Fórmula molecular |
C9H18N4O2 |
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
1-cyano-2-propan-2-ylguanidine;1,4-dioxane |
InChI |
InChI=1S/C5H10N4.C4H8O2/c1-4(2)9-5(7)8-3-6;1-2-6-4-3-5-1/h4H,1-2H3,(H3,7,8,9);1-4H2 |
Clave InChI |
BJXDDYGLLHQNPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N=C(N)NC#N.C1COCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


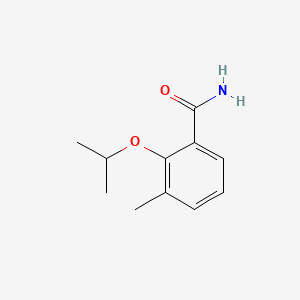

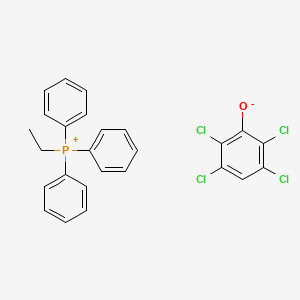
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)
